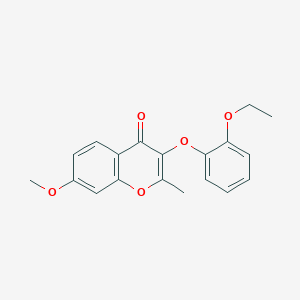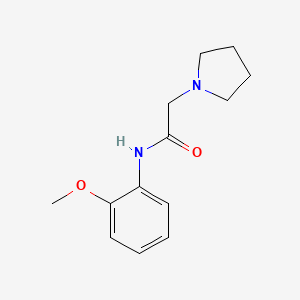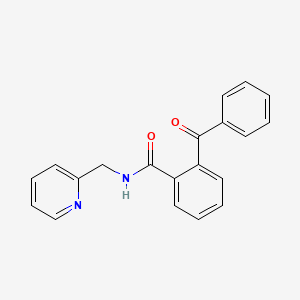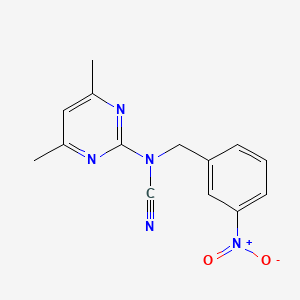
3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. EPMC has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer cell growth. 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one also induces apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been found to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has also been shown to reduce oxidative stress and lipid peroxidation in various tissues. Furthermore, 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been found to inhibit the expression of several genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one for lab experiments is its relatively simple synthesis method. Additionally, 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied, and its mechanism of action is well understood. However, one limitation of 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one. One potential area of research is the development of 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one and its potential therapeutic applications. Finally, more research is needed to investigate the safety and toxicity of 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one in animal models and humans.
Conclusion:
In conclusion, 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic compound with potential therapeutic properties. Its simple synthesis method, well-understood mechanism of action, and extensive scientific research make it an attractive candidate for further study. 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has shown promise in the treatment of inflammation and cancer, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves the reaction of 2-methyl-4H-chromen-4-one with 2-ethoxyphenol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with methoxyamine hydrochloride to yield 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one. The overall synthesis method is relatively simple and can be performed in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(2-ethoxyphenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
3-(2-ethoxyphenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-22-15-7-5-6-8-16(15)24-19-12(2)23-17-11-13(21-3)9-10-14(17)18(19)20/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNOCTIBEHKTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)


![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)

![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)